molecular formula C11H11N3S B14901309 6-thioxo-3,4,5,6-tetrahydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile

6-thioxo-3,4,5,6-tetrahydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile

Cat. No.: B14901309
M. Wt: 217.29 g/mol
InChI Key: QAXCWVKHXLELBY-UHFFFAOYSA-N
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Description

6-thioxo-3,4,5,6-tetrahydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-thioxo-3,4,5,6-tetrahydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a thioamide in the presence of a base can lead to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-thioxo-3,4,5,6-tetrahydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-thioxo-3,4,5,6-tetrahydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-thioxo-3,4,5,6-tetrahydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-thioxo-3,4,5,6-tetrahydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile is unique due to its specific bicyclic structure and the presence of both a thioxo group and a carbonitrile group.

Properties

IUPAC Name

5-sulfanylidene-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3-diene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-6-8-5-9-10(13-11(8)15)7-1-3-14(9)4-2-7/h5,7H,1-4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXCWVKHXLELBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C(C(=S)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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